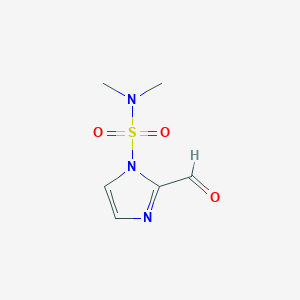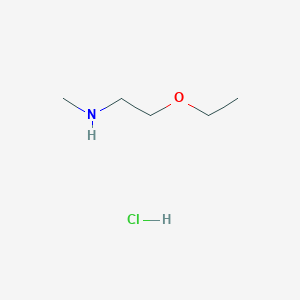
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
Vue d'ensemble
Description
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride is a unique chemical compound used in various fields of research and industry. It has an empirical formula of C12H17NO3 and a molecular weight of 223.27 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an ethyl group, a 3-amino group, a 3-(4-methoxyphenyl) group, and a propanoate group . The exact structure can be determined using techniques such as IR spectroscopy, 1H NMR, and single crystal X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 223.27 and a molecular formula of C12H17NO3 . The compound is non-combustible .Applications De Recherche Scientifique
Crystal Packing Interactions
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride has been studied for its unique crystal packing interactions. Research by Zhang et al. (2011) revealed that ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate exhibits nonhydrogen bonding interactions of N⋯π and O⋯π types in its crystal structure, contributing to a better understanding of molecular interactions in crystal engineering (Zhang et al., 2011).
Polymorphism in Pharmaceutical Compounds
The compound has been used to study polymorphism in pharmaceuticals. Vogt et al. (2013) characterized two polymorphic forms of a related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, using spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and chemical stability of pharmaceuticals (Vogt et al., 2013).
Isolation of Enantiomeric Neolignans
Chen et al. (2010) isolated enantiomeric neolignans from Lobelia Chinensis, including compounds related to ethyl 3-amino-3-(4-methoxyphenyl)propanoate. This study contributes to the field of natural products chemistry and their potential applications in pharmaceuticals (Chen et al., 2010).
Molecular Docking and Biological Potentials
Borik and Hussein (2021) conducted a study involving molecular docking and biological potentials of new derivatives, including a compound similar to ethyl 3-amino-3-(4-methoxyphenyl)propanoate. Their research focused on the antioxidant, antiulcer, and anti-inflammatory activities of these compounds (Borik & Hussein, 2021).
Synthesis and Application in Benzothiazoles
Meroni et al. (2009) explored the synthesis of benzothiazoles from compounds including ethyl 6-hydroxybenzothiazole-2-carboxylate, derived from ethyl 3-amino-3-(4-methoxyphenyl)propanoate. This study highlights the compound's role in synthesizing heterocyclic compounds with potential pharmaceutical applications (Meroni et al., 2009).
Safety and Hazards
This compound should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented . The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
Propriétés
IUPAC Name |
ethyl 3-amino-3-(4-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9;/h4-7,11H,3,8,13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQZDPNVWTMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3108606.png)











![Ethyl [4-hydroxy-2-(methoxymethyl)-pyrimidin-5-yl]acetate](/img/structure/B3108707.png)
